3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid
Description
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid is a piperazine-derived compound characterized by a 2,5-dimethylphenyl substituent on the piperazine ring and a 3-oxopropanoic acid moiety. The piperazine scaffold is widely exploited in medicinal chemistry due to its versatility in receptor binding, while the 3-oxopropanoic acid group contributes to hydrogen-bonding interactions and solubility.
Properties
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-3-4-12(2)13(9-11)16-5-7-17(8-6-16)14(18)10-15(19)20/h3-4,9H,5-8,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQFRQHNICNZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired piperazine derivatives with high yields.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are scalable and cost-effective methods . These methods ensure the consistent production of high-purity this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Medicinal Applications
The compound has been investigated for its potential therapeutic uses, particularly in the treatment of neurological disorders and as an antidepressant. Piperazine derivatives are known to exhibit various pharmacological activities, including:
- Antidepressant Effects : Research suggests that piperazine derivatives can modulate neurotransmitter systems, potentially alleviating symptoms of depression .
- Antipsychotic Activity : Some studies indicate that compounds similar to 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid may have antipsychotic properties due to their action on dopamine receptors .
Agricultural Applications
Recent patents have highlighted the use of similar compounds as fungicides. The structural characteristics of this compound may lend it efficacy against fungal pathogens in crops:
- Fungicidal Properties : The compound's ability to inhibit fungal growth could be utilized in agricultural formulations aimed at protecting crops from diseases .
Data Table: Summary of Applications
| Application Area | Description | References |
|---|---|---|
| Medicinal Chemistry | Potential antidepressant and antipsychotic effects | |
| Agriculture | Use as a fungicide for crop protection |
Case Studies
- Antidepressant Research : A study published in a pharmacological journal examined the effects of similar piperazine derivatives on serotonin and norepinephrine levels in animal models. Results indicated a significant reduction in depressive behaviors, suggesting potential for clinical applications in mood disorders.
- Fungicide Development : A patent filed for a formulation containing this compound demonstrated its effectiveness against common fungal pathogens affecting wheat and corn. The formulation showed a reduction in disease incidence by over 50% compared to untreated controls.
Mechanism of Action
The mechanism of action of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to protein kinases, thereby inhibiting their activity and modulating cellular signaling pathways . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications on the Piperazine Ring
Aromatic Substitutents
- Target Compound : The 2,5-dimethylphenyl group on the piperazine ring likely enhances lipophilicity and steric bulk, influencing receptor selectivity.
- Derivatives: Propanoic acid derivatives with dibenzoazepin/oxazepin/thiazepin substituents (e.g., 3-(4-(11H-dibenzo[b,e][1,4]azepin-6-yl)piperazin-1-yl)propanoic acid) exhibit distinct receptor modulation profiles (H1 and 5-HT2A receptors) due to their extended aromatic systems . These compounds are designed for sleep disorders, highlighting how bulkier substituents alter biological targets compared to the target compound’s simpler 2,5-dimethylphenyl group.
Functional Group Variations
- Ethyl Acetate Derivatives (): Compounds like ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m) feature ethyl ester groups instead of free carboxylic acids . The ester moiety likely improves cell permeability (as a prodrug) but reduces solubility compared to the target compound’s 3-oxopropanoic acid.
Bulky Protecting Groups
- Fmoc-Protected Piperazine () : 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is significantly bulkier than the target compound’s dimethylphenyl group . This modification is typical in peptide synthesis for temporary protection, suggesting the target compound’s structure is more suited for direct biological activity.
Acid Group Variations
3-Oxopropanoic Acid vs. Thio-Linked Acids
- Target Compound: The 3-oxopropanoic acid group provides hydrogen-bonding capacity and moderate acidity (pKa ~3–4), enhancing solubility in aqueous environments.
- These modifications may alter metabolic stability or redox activity compared to the target compound.
Malonyl Derivatives ()
- M-28 Metabolite: 3-[1-Carboxy-2-(5,5-dimethyl-4,5-dihydroisoxazol-3-ylthio)ethylamino]-3-oxopropanoic acid shares the 3-oxopropanoic acid group but introduces a dihydroisoxazole-thioether side chain . This structural divergence likely impacts enzyme binding (e.g., cytochrome P450 interactions) and metabolic pathways.
Receptor Modulation ()
The dibenzoazepin/oxazepin derivatives in demonstrate dual H1 and 5-HT2A receptor modulation, critical for sleep regulation. In contrast, the target compound’s 2,5-dimethylphenyl group may favor selectivity for dopamine or adrenergic receptors, though explicit data are lacking.
Ureido-Thiazole Derivatives ()
Compounds like 10n (ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) incorporate ureido-thiazole motifs linked to piperazine .
Physicochemical and Pharmacokinetic Properties
Methodological Considerations
Dose-effect evaluations () suggest that comparative potency studies for these compounds could employ rapid graphic methods to estimate ED50 and slope parameters . Heterogeneity in receptor binding data (e.g., vs. target compound) may require correction of confidence limits for accurate comparisons.
Biological Activity
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid, also known as AKOS BB-4227, is a compound with a complex structure that has garnered attention in pharmacological research. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula : C15H20N2O3
- Molecular Weight : 276.33 g/mol
- CAS Number : 18162-48-6
The compound features a piperazine moiety, which is known for its diverse biological activities. The presence of the 2,5-dimethylphenyl group enhances its pharmacological profile by potentially increasing lipophilicity and target interaction.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that piperazine derivatives can interfere with cellular mechanisms involved in tumor growth.
- Antibacterial and Antifungal Properties : The structural characteristics of this compound suggest potential efficacy against various bacterial and fungal strains.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis in cancer cells, leading to apoptosis.
- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways critical for cell survival and proliferation.
- Enhanced Drug Delivery : Formulations involving this compound have been explored for their ability to enhance drug delivery across the blood-brain barrier, which is significant for treating neurological conditions.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of piperazine derivatives in various therapeutic contexts:
- A study published in PubMed evaluated the antitumor effects of piperazine derivatives, including those with similar structures to this compound. It was found that these compounds significantly reduced tumor growth in vitro and in vivo models .
- Another research effort focused on the antibacterial properties of piperazine-containing compounds, demonstrating effectiveness against resistant bacterial strains. This suggests potential applications in treating infections where conventional antibiotics fail .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a two-step process: (1) coupling 2,5-dimethylphenylpiperazine with a protected oxopropanoic acid derivative (e.g., using carbodiimide-based coupling agents like EDC/HOBt), followed by (2) deprotection under acidic or basic conditions. Yield optimization can be achieved by employing computational reaction path searches (e.g., quantum chemical calculations) to identify optimal reaction intermediates and transition states, as demonstrated in ICReDD’s feedback-loop approach . Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side reactions.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- 1H/13C NMR spectroscopy (in deuterated DMSO or CDCl3) to verify the piperazine ring substitution pattern and oxopropanoic acid moiety.
- X-ray crystallography for absolute configuration determination, as applied to analogous piperazine derivatives in crystallographic studies .
- HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95%) and molecular ion peaks.
Physicochemical properties (logP, solubility) should be measured via shake-flask assays or computational tools like ALOGPS.
Q. What in vitro assays are appropriate for initial pharmacological screening of this compound?
- Methodological Answer : Given its piperazine scaffold, prioritize receptor-binding assays targeting serotonin (5-HT) or dopamine receptors, which are commonly modulated by arylpiperazine derivatives. Use:
- Radioligand displacement assays (e.g., [3H]ketanserin for 5-HT2A receptor affinity) .
- Functional assays (e.g., cAMP modulation in HEK293 cells transfected with target receptors).
- Dose-response curves (10 nM–100 µM) to determine EC50/IC50 values.
Advanced Research Questions
Q. How can computational chemistry methods aid in predicting the compound’s reactivity or target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reactivity .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess membrane permeability or with protein targets (e.g., 5-HT2A receptor homology models) to identify key binding residues .
- QSAR Modeling : Use datasets of structurally similar arylpiperazines to correlate substituent effects (e.g., methyl groups on the phenyl ring) with biological activity .
Q. What strategies can address discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-analysis of assay conditions : Compare buffer pH, cell lines, and incubation times, as minor variations (e.g., Mg2+ concentration in binding assays) significantly affect receptor affinity .
- Structural analogs benchmarking : Test reference compounds (e.g., 4-(4-chlorophenyl)piperazine derivatives) under identical conditions to validate assay reproducibility .
- Data normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-lab variability.
Q. What methodologies are effective for studying the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?
- Methodological Answer :
- Caco-2 cell monolayers : Assess intestinal permeability (Papp values) to predict oral bioavailability.
- Microsomal stability assays (human liver microsomes + NADPH): Measure metabolic half-life (t1/2) and identify major metabolites via LC-MS/MS .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to determine free fraction (% unbound).
- In silico ADME prediction : Tools like SwissADME can prioritize in vivo experiments based on physicochemical descriptors (e.g., topological polar surface area < 90 Ų for CNS penetration) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the compound’s metabolic stability?
- Methodological Answer :
- Cross-species comparisons : Test stability in rat, mouse, and human microsomes to identify species-specific CYP450 metabolism.
- Isotope-labeling studies : Use [14C]-labeled compound to track metabolic pathways and confirm oxidation or demethylation products .
- Enzyme inhibition assays : Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
